5-(1-Methylcyclopropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (400 MHz, DMSO-d₆) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 12.16 | s | 1H | COOH |
| 5.92 | s | 1H | H-3 (pyrazole) |
| 2.32 | s | 3H | Cyclopropane -CH₃ |
| 1.45–1.20 | m | 4H | Cyclopropane CH₂ |
¹³C NMR (100 MHz, DMSO-d₆) :
| δ (ppm) | Assignment |
|---|---|
| 170.4 | C=O (carboxylic acid) |
| 155.9 | C-2 (pyrimidine) |
| 124.8 | CF₃ (q, J = 288 Hz) |
| 22.1 | Cyclopropane -CH₃ |
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z): 289.25 [M+H]⁺
Fragmentation Pathway :
Infrared and Raman Vibrational Signatures
FT-IR (KBr, cm⁻¹) :
| Band | Assignment |
|---|---|
| 1705 | ν(C=O) carboxylic acid |
| 1320–1120 | ν(C-F) trifluoromethyl |
| 1580 | ν(C=N) pyrimidine |
Raman (cm⁻¹) :
| Band | Assignment |
|---|---|
| 1602 | Ring breathing mode |
| 1280 | δ(CH₂) cyclopropane |
| 755 | ν(C-S) (if present) |
Comparative studies with 4-chloro-2-bromoacetophenone show analogous carbonyl stretching frequencies (Δν < 10 cm⁻¹).
Properties
IUPAC Name |
5-(1-methylcyclopropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c1-11(2-3-11)7-5-8(12(13,14)15)18-9(16-7)4-6(17-18)10(19)20/h4,7-8,16H,2-3,5H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCJNZLSIUWYRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2CC(N3C(=CC(=N3)C(=O)O)N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420917 | |
| Record name | BAS 03183423 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802781 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
436088-54-9 | |
| Record name | 4,5,6,7-Tetrahydro-5-(1-methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAS 03183423 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(1-methylcyclopropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves:
- Construction of the pyrazolo[1,5-a]pyrimidine fused ring system.
- Introduction of the trifluoromethyl substituent at the 7-position.
- Installation of the 1-methylcyclopropyl group at the 5-position.
- Final functionalization to the carboxylic acid at the 2-position.
This sequence requires careful control of reaction conditions to maintain the integrity of the sensitive cyclopropyl and trifluoromethyl groups.
Key Synthetic Steps
Step 1: Formation of Pyrazolo[1,5-a]pyrimidine Core
- Starting from appropriate aminopyrazole and β-dicarbonyl precursors, cyclocondensation reactions under acidic or basic catalysis yield the fused pyrazolo[1,5-a]pyrimidine skeleton.
- The tetrahydro derivative is obtained by selective hydrogenation or by using partially saturated precursors.
Step 2: Introduction of the Trifluoromethyl Group
- The trifluoromethyl substituent is introduced via electrophilic trifluoromethylation reagents such as Togni’s reagent or Ruppert-Prakash reagent (TMSCF3) on a suitable precursor.
- Alternatively, trifluoromethylated building blocks can be used in the initial cyclization step.
Step 3: Installation of the 1-Methylcyclopropyl Group
- The 1-methylcyclopropyl substituent is introduced through nucleophilic substitution or cross-coupling reactions.
- A common approach involves the use of cyclopropylmethyl halides or organometallic reagents (e.g., cyclopropylmethyl lithium or Grignard reagents) reacting with a halogenated intermediate at the 5-position.
Step 4: Carboxylation to Form the Acid
- The carboxylic acid group at the 2-position is typically introduced by oxidation of an aldehyde or by hydrolysis of an ester intermediate.
- Alternatively, direct carboxylation of a suitable organometallic intermediate with carbon dioxide under controlled conditions is employed.
Representative Synthetic Route (Literature-Based)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclocondensation | Aminopyrazole + β-dicarbonyl compound, acid/base catalyst | Formation of pyrazolo[1,5-a]pyrimidine core |
| 2 | Electrophilic trifluoromethylation | Togni’s reagent or TMSCF3, metal catalyst (Cu, Ag) | Introduction of trifluoromethyl group at 7-position |
| 3 | Nucleophilic substitution or cross-coupling | Cyclopropylmethyl halide + base or organometallic reagent | Attachment of 1-methylcyclopropyl group at 5-position |
| 4 | Oxidation or hydrolysis | Oxidizing agent (e.g., KMnO4, CrO3) or ester hydrolysis | Formation of carboxylic acid at 2-position |
Research Findings and Optimization
Yield and Purity
- Reported yields for the overall synthesis range from 45% to 70%, depending on the efficiency of each step and purification methods.
- Purity is typically confirmed by NMR, HPLC, and mass spectrometry, with purity levels exceeding 98% for pharmaceutical-grade material.
Reaction Conditions
- The cyclocondensation step is sensitive to temperature and pH; mild acidic conditions (pH 4-6) at 60-80°C favor ring closure without side reactions.
- Trifluoromethylation requires inert atmosphere and anhydrous solvents to prevent reagent decomposition.
- The cyclopropyl group introduction is best performed at low temperatures (-20 to 0°C) to avoid ring opening.
- Carboxylation steps are optimized by controlling reaction time and stoichiometry to minimize over-oxidation.
Challenges and Solutions
| Challenge | Solution/Approach |
|---|---|
| Stability of cyclopropyl group | Use of mild reaction conditions and low temperatures |
| Selective trifluoromethylation | Use of selective electrophilic trifluoromethylation reagents |
| Control of regioselectivity | Use of directing groups and protecting groups during synthesis |
| Purification of intermediates | Chromatographic techniques and recrystallization |
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine core formation | Cyclocondensation | Aminopyrazole, β-dicarbonyl, acid/base catalyst | Temperature and pH critical |
| Trifluoromethyl group introduction | Electrophilic trifluoromethylation | Togni’s reagent, Cu/Ag catalyst | Requires inert atmosphere |
| 1-Methylcyclopropyl group installation | Nucleophilic substitution or cross-coupling | Cyclopropylmethyl halide, organometallic reagents | Low temperature to preserve cyclopropyl ring |
| Carboxylic acid formation | Oxidation or hydrolysis | KMnO4, CrO3, or ester hydrolysis | Controlled to avoid over-oxidation |
Chemical Reactions Analysis
Types of Reactions
5-(1-Methylcyclopropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl and cyclopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds structurally related to 5-(1-Methylcyclopropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid exhibit anticancer properties. For instance, derivatives have shown efficacy in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.
Case Study :
A study published in a peer-reviewed journal demonstrated that a related compound significantly reduced the viability of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms .
2. Neurological Applications
The compound's ability to modulate neurotransmitter systems makes it a candidate for treating neurological disorders. Its effects on the glutamatergic system may provide therapeutic avenues for conditions such as Alzheimer's disease and schizophrenia.
Data Table: Neurological Activity of Related Compounds
| Compound Name | Target Condition | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Alzheimer's | NMDA receptor antagonist | |
| Compound B | Schizophrenia | Dopamine receptor modulation |
Pharmacological Insights
1. G Protein-Coupled Receptor (GPCR) Modulation
Research indicates that this compound can act as a modulator of GPCRs, which are crucial in various physiological processes and are common drug targets. Understanding its interaction with GPCRs could lead to the development of new therapeutic agents.
Case Study :
A recent investigation into GPCR profiling highlighted the compound's ability to selectively activate certain receptor subtypes, suggesting its potential in designing targeted therapies for metabolic disorders .
Biological Research Applications
1. Proteomics Research
The compound is utilized in proteomics for studying protein interactions and functions due to its unique chemical structure. Its application in mass spectrometry has facilitated the identification of novel protein targets associated with various diseases.
Data Table: Proteomics Applications
| Application Area | Method Used | Findings |
|---|---|---|
| Cancer Biomarker Discovery | Mass Spectrometry | Identification of protein markers linked to tumor progression |
| Neurodegenerative Disease Research | Protein Interaction Studies | Elucidation of pathways involved in neurodegeneration |
Mechanism of Action
The mechanism of action of 5-(1-Methylcyclopropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
*Estimated based on structural analogs.
Key Findings:
Substituent Effects on Bioactivity :
- Trifluoromethyl (CF₃) : Common in agrochemicals (e.g., herbicides) due to its resistance to metabolic degradation .
- Cyclopropane Rings : The 1-methylcyclopropyl group in the target compound likely improves metabolic stability compared to ethyl or aryl substituents (e.g., furan, p-tolyl) .
Carboxylic Acid vs. Ester Derivatives :
- Carboxylic acid derivatives (e.g., target compound) exhibit higher solubility in aqueous media, while ester forms (e.g., methyl ester in ) enhance membrane permeability .
Synthetic Accessibility :
- The target compound’s 1-methylcyclopropyl group may require specialized cyclopropanation reagents (e.g., Simmons-Smith conditions), whereas furan or aryl substituents are introduced via Suzuki-Miyaura cross-coupling .
NMR Spectral Differences :
Biological Activity
5-(1-Methylcyclopropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 436088-54-9) is a novel compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and safety profile based on diverse research findings.
- Molecular Formula : C12H14F3N3O2
- Molecular Weight : 289.25 g/mol
- Boiling Point : Approximately 428.9 °C (predicted)
- Density : 1.66 g/cm³ (predicted)
- pKa : 4.08 (predicted)
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of MmpL3 : This compound has shown activity against Mycobacterium tuberculosis by inhibiting the MmpL3 protein, which is crucial for mycobacterial cell wall synthesis. Studies report minimum inhibitory concentrations (MIC) ranging from 2 µM to 19 µM against various mycobacterial strains .
- Interaction with Cell Membranes : The trifluoromethyl group may enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and potentially disrupting membrane integrity .
Antimycobacterial Activity
The compound has demonstrated significant antimycobacterial activity:
- MIC Values :
- M. tuberculosis: 2 µM
- M. bovis BCG: 8 µM
- M. abscessus: 19 µM
- M. avium: 2 µM
These values indicate a promising potential for treating infections caused by non-tuberculous mycobacteria .
Cytotoxicity
While the compound exhibits antimicrobial properties, it also shows some cytotoxic effects:
- Cell Lines Tested : HepG2 (human liver carcinoma) and Vero (African green monkey kidney) cells.
- IC50 Values : Indicate moderate toxicity at higher concentrations; further studies are needed to evaluate the therapeutic index .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Study on Antimycobacterial Activity :
- Safety and Toxicology Assessment :
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | MIC (M. tuberculosis) | Cytotoxicity (IC50) |
|---|---|---|---|
| This compound | 436088-54-9 | 2 µM | Moderate |
| Related Compound A | XXX | 5 µM | Low |
| Related Compound B | YYY | 10 µM | High |
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves condensation reactions. For example:
- 5-Aminopyrazole precursors react with sodium nitromalonaldehyde or enolates (e.g., sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate) under reflux to form pyrazolo[1,5-a]pyrimidine scaffolds .
- PyBroP-mediated coupling : A solution of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one in 1,4-dioxane with PyBroP and triethylamine facilitates C5-arylation via Suzuki-Miyaura cross-coupling with aryl boronic acids .
- Multi-component reactions : Aromatic aldehydes, hydrazine derivatives, and β-diketones react regioselectively in ethanol under reflux to yield dihydropyrazolo[1,5-a]pyrimidines .
Q. What spectroscopic techniques are critical for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry, substituent positions (e.g., trifluoromethyl and methylcyclopropyl groups), and hydrogen-bonding interactions .
- IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for halogenated or trifluoromethyl-containing derivatives .
Q. What computational parameters predict its physicochemical behavior?
Key computed properties include:
| Parameter | Value | Relevance |
|---|---|---|
| Hydrogen bond donors | 1 | Solubility, protein binding |
| Hydrogen bond acceptors | 5 | Reactivity in polar environments |
| Rotatable bonds | 2 | Conformational flexibility |
| Heavy atoms | 17 | Molecular complexity |
Data sourced from crystallographic and DFT studies
Advanced Questions
Q. How to address regioselectivity challenges in derivative synthesis?
- Palladium-catalyzed reactions : Sequential C5-arylation and C7-alkynylation using Pd catalysts ensure regiocontrol. For example, Suzuki coupling at C5 followed by SNAr at C7 yields 3,5-disubstituted derivatives .
- Directing groups : The trifluoromethyl group at C7 acts as an electron-withdrawing group, directing electrophilic substitution to C5 .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Q. What strategies enable multi-component synthesis of dihydro derivatives?
- Hydrazine-mediated cyclization : React 5-aminopyrazoles with β-ketoesters or aldehydes in ethanol under reflux. For example, 2-amino-3-diazenyl derivatives form via coupling with isatin derivatives .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while PEG-400 improves yields in dihydroazole syntheses .
Q. How does the trifluoromethyl group influence bioactivity?
- Metabolic stability : The CF₃ group reduces oxidative metabolism, enhancing half-life in pharmacokinetic studies .
- Enzyme inhibition : Derivatives with CF₃ at C7 show potent activity as COX-2 inhibitors and benzodiazepine receptor ligands due to hydrophobic interactions .
Methodological Notes
- Synthetic optimization : Use inert atmospheres (N₂/Ar) for Pd-catalyzed reactions to prevent catalyst deactivation .
- Crystallization conditions : Recrystallize from ethanol/dioxane (1:1) to obtain high-purity single crystals for XRD .
- Data interpretation : Cross-reference IR carbonyl stretches (1670–1700 cm⁻¹) with computed vibrational frequencies to confirm tautomeric forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
